N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c15-8-10-9-4-1-2-5-11(9)19-14(10)16-13(17)12-6-3-7-18-12/h3,6-7H,1-2,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDJFZGROIGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through the reaction of a thiol with a halogenated aromatic compound under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable nitrile source reacts with the benzothiophene intermediate.
Formation of the Carboxamide Moiety: The final step involves the coupling of the cyano-substituted benzothiophene with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide exhibits promising anti-inflammatory properties. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results highlight its potential for further optimization as a therapeutic agent against inflammatory diseases .
| Study | Method | Findings |
|---|---|---|
| MDPI Study (2021) | Molecular Docking | Identified as a potent 5-LOX inhibitor with significant binding affinity. |
| In Vivo Studies | Animal Models | Showed reduction in inflammation markers when administered at specific dosages. |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been reported to exhibit various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the thiophene ring can enhance cytotoxicity against specific cancer cell lines .
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Breast Cancer | MCF-7 | 10 µM |
| Lung Cancer | A549 | 15 µM |
Antipsychotic and Anxiolytic Effects
Thiophene-based compounds have been explored for their neuropharmacological effects. Some derivatives have demonstrated antipsychotic and anxiolytic properties in preclinical studies, suggesting that this compound may also possess similar effects .
Case Study 1: Anti-inflammatory Activity Evaluation
In a study published in the Molecules journal, researchers synthesized N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide derivatives and evaluated their anti-inflammatory properties through both in vitro and in vivo models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, supporting its role as a potential therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Screening
A series of thiophene derivatives were screened for anticancer activity against various cell lines. N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)thiophene-2-carboxamide demonstrated selective cytotoxicity against breast and lung cancer cells while exhibiting low toxicity to normal cells. This selectivity highlights its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or interact with DNA, thereby affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents attached to the tetrahydrobenzothiophene core or modifications to the carboxamide moiety. Below is a comparative analysis of select derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects on Melting Points : Compounds with rigid aromatic substituents (e.g., naphthalen-2-yl in 36b, indole in 39b) exhibit higher melting points (252–286°C) compared to aliphatic or less bulky analogs .
- Yield Trends : Reactions involving indole or naphthaldehyde-derived substituents (e.g., 39b, 36b) show moderate yields (~50–65%), while morpholine or methoxy-substituted derivatives are synthesized via simpler routes but lack reported yields .
Table 2: Reported Bioactivities of Selected Analogs
Insights :
- Antimicrobial Activity : The thiophene-2-carboxamide derivative shows broad-spectrum activity, likely due to hydrophobic interactions with microbial membranes .
- Antiproliferative Effects : Indole- and naphthyl-substituted propenamides exhibit potent telomerase and cytotoxic activity, possibly via intercalation or enzyme inhibition .
- Structural-Activity Relationships (SAR) : Bulky aromatic groups enhance antiproliferative activity, while polar substituents (e.g., morpholine) may improve solubility and pharmacokinetics .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₃N₃OS₂
- Molecular Weight : 273.39 g/mol
- CAS Number : 443120-82-9
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various disease pathways. Notably, it has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3), which play crucial roles in cellular stress responses and inflammation.
Key Mechanisms:
-
JNK Inhibition :
- The compound has shown potent inhibition of JNK3 with a pIC50 value of 6.7, indicating strong binding affinity and selectivity against other MAP kinases such as JNK1 and p38α .
- X-ray crystallography studies reveal that the cyano group forms hydrogen bonds with critical residues in the ATP-binding site of JNK3, facilitating its inhibitory action .
- Anti-inflammatory Activity :
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential use in cancer therapy . -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. This suggests applicability in neurodegenerative diseases .
Q & A
Q. How can researchers design experiments to probe supramolecular interactions (e.g., C–H⋯O/S)?
- Methodological Answer :
- Crystallography : Resolve weak interactions (e.g., C–H⋯S in ) via high-resolution X-ray datasets.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer).
- Thermal Analysis : DSC/TGA to assess stability influenced by packing motifs.
- Theoretical Models : AIM (Atoms in Molecules) analysis for bond critical points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
